N-benzyl-2-amino-4-bromobenzamide
Description
Properties
CAS No. |
341022-08-0 |
|---|---|
Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-amino-N-benzyl-4-bromobenzamide |
InChI |
InChI=1S/C14H13BrN2O/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |
InChI Key |
JFDGNRNTBIWJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Compound I (N-(2-nitrophenyl)-4-bromobenzamide) shares the bromobenzamide core but replaces the benzyl-amino group with a nitro-substituted phenyl ring. The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the benzyl-amino substituent in the target compound.
- Crystallographic Data: Bond Lengths: The C–Br bond in Compound I measures 1.901(2) Å, typical for aryl bromides. The amide C=O bond is 1.223(3) Å, consistent with resonance stabilization . Hydrogen Bonding: Compound I forms intermolecular N–H···O hydrogen bonds (2.06 Å) between the amide NH and nitro oxygen, stabilizing its crystal lattice. In contrast, the benzyl-amino group in the target compound may engage in N–H···O or C–H···π interactions, depending on substituent orientation .
Functional Implications :
- The nitro group in Compound I enhances rigidity and planarity, favoring π-π stacking.
Comparison with 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
Substituent Effects :
- 4MNB introduces a methoxy group at the 4-position of the nitrophenyl ring, adding electron-donating character. This contrasts with the electron-withdrawing nitro group in Compound I and the benzyl-amino group in the target compound.
- Crystallographic Trends: The methoxy group in 4MNB increases bond angles around the oxygen atom (C–O–C ≈ 118°), influencing molecular packing. The benzyl-amino group may induce greater conformational flexibility due to the rotation of the benzyl moiety .
Supramolecular Behavior :
- 4MNB exhibits weaker hydrogen-bonding networks compared to Compound I, as the methoxy group participates less effectively in intermolecular interactions than nitro groups. The benzyl-amino substituent in the target compound could bridge hydrogen-bond donors and acceptors, enhancing crystal cohesion .
Comparison with 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)
Structural Complexity :
- SBI-0206965 incorporates a pyrimidine ring and multiple methoxy groups, increasing molecular weight (489.32 g/mol) and complexity compared to the simpler benzamide scaffold of the target compound.
- The benzyl-amino group in the target compound offers similar electron donation but with fewer steric hindrances .
Pharmacological Relevance :
- SBI-0206965 is annotated as a kinase inhibitor, highlighting the role of halogen and methoxy groups in target engagement. The bromine atom in N-benzyl-2-amino-4-bromobenzamide may similarly serve as a pharmacophore, though its benzyl-amino group could modulate bioavailability .
Preparation Methods
Stepwise Functionalization of 2-Amino-4-Bromobenzoic Acid
The most direct route involves derivatizing 2-amino-4-bromobenzoic acid (CAS 20776-50-5), a commercially available precursor. Key steps include:
-
Amino Group Protection :
The 2-amino group is protected to prevent undesired side reactions during subsequent amide bond formation. Acetylation using acetic anhydride in tetrahydrofuran (THF) at 0–5°C for 2 hours achieves >90% conversion to 2-acetamido-4-bromobenzoic acid. -
Carboxylic Acid Activation :
The protected acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). This generates a reactive O-acylisourea intermediate. -
Amide Coupling with Benzylamine :
Benzylamine is added dropwise to the activated acid at room temperature. After 12–24 hours, the reaction yields N-benzyl-2-acetamido-4-bromobenzamide with 76–87% efficiency. -
Deprotection of the Amino Group :
Acidic hydrolysis (6M HCl, reflux, 4 hours) or basic cleavage (NaOH in THF/MeOH/H<sub>2</sub>O) removes the acetyl group, yielding the final product.
Critical Parameters :
Alternative Pathway via Nitro Group Reduction
For laboratories lacking 2-amino-4-bromobenzoic acid, a nitro-to-amine reduction strategy is viable:
-
Nitration of 4-Bromobenzoic Acid :
Directed nitration at the ortho position using fuming HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> at 0°C produces 2-nitro-4-bromobenzoic acid (63% yield). -
Amide Formation :
The nitro-substituted acid is coupled with benzylamine via EDC/DMAP, yielding N-benzyl-2-nitro-4-bromobenzamide. -
Catalytic Hydrogenation :
Palladium-on-carbon (Pd/C) in ethanol under H<sub>2</sub> reduces the nitro group to an amine at 25°C, achieving >95% conversion.
Trade-offs :
-
Nitration requires stringent temperature control to avoid byproducts.
-
Hydrogenation necessitates inert atmosphere handling.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DCM outperforms THF or DMF in coupling reactions due to its low polarity, which minimizes premature EDC decomposition. Elevated temperatures (>40°C) reduce yields by 15–20% due to increased side reactions.
Catalytic Systems
DMAP (10 mol%) enhances reaction rates by stabilizing the acyloxyphosphonium intermediate. Substituting DMAP with N-hydroxysuccinimide (NHS) decreases yields to 55–60%.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethyl acetate/hexane (1:3) improves purity to >99% (HPLC). Column chromatography (SiO<sub>2</sub>, DCM/MeOH 95:5) recovers 85–90% of product.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable scalable production:
Green Chemistry Metrics
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are recommended for N-benzyl-2-amino-4-bromobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step routes, such as coupling 4-bromo-2-aminobenzoic acid derivatives with benzylamine under peptide coupling agents (e.g., EDCI/HOBt) or via nucleophilic substitution. Key steps include:
- Amidation : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products .
- Intermediate characterization : Validate intermediates (e.g., 4-bromo-2-nitrobenzamide) via TLC and FT-IR before reduction to the final amine .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be analyzed?
Answer:
Critical techniques include:
- 1H/13C NMR : Confirm the benzyl group (δ 4.4–4.6 ppm for CH2, aromatic protons in the 6.8–8.0 ppm range) and bromine’s deshielding effects on adjacent carbons (~125–135 ppm in 13C NMR) .
- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Melting point analysis : Compare observed values (e.g., 260–265°C) with literature to assess purity .
Advanced: How can researchers resolve discrepancies between experimental spectral data and computational predictions for benzamide derivatives?
Answer:
Contradictions often arise from solvent effects, tautomerism, or crystallographic packing. Mitigation strategies include:
- Solvent correction : Use DFT calculations with implicit solvent models (e.g., PCM) to align NMR shifts with experimental data .
- X-ray crystallography : Validate molecular geometry via single-crystal diffraction to resolve ambiguities in tautomeric forms .
- Dynamic NMR : Probe temperature-dependent conformational changes to explain split peaks or unexpected coupling .
Advanced: What protocols are effective for determining the crystal structure of this compound using X-ray diffraction?
Answer:
- Crystallization : Grow single crystals via slow evaporation in mixed solvents (e.g., DCM/hexane) .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for heavy atoms (Br) and hydrogen bonding analysis .
- Validation : Check R-factors (<5%), residual electron density, and CCDC deposition for reproducibility .
Advanced: How can in silico methods predict the biological activity of this compound?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases), focusing on the benzamide moiety’s hydrogen-bonding potential .
- ADMET prediction : Apply SwissADME or ADMETLab to assess lipophilicity (LogP ~2.5–3.5) and metabolic stability via CYP450 isoform interactions .
- QSAR modeling : Train models on benzamide derivatives with known IC50 values to correlate substituent effects (e.g., bromine’s electron-withdrawing impact) .
Advanced: What strategies improve the regioselectivity of bromination in benzamide derivatives?
Answer:
- Directing groups : Utilize the amide’s electron-donating nature to guide bromination to the para position via electrophilic substitution (e.g., Br2/FeBr3 at 0°C) .
- Protection/deprotection : Temporarily protect the amine group (e.g., as a Boc derivative) to prevent unwanted N-bromination .
- Microwave-assisted synthesis : Enhance reaction control (e.g., 100°C, 10 min) to minimize di-brominated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
